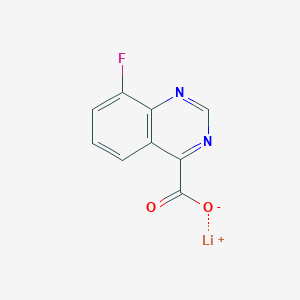

Lithium;8-fluoroquinazoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;8-fluoroquinazoline-4-carboxylate” is a compound with the CAS Number: 2309460-17-9 . It has a molecular weight of 198.08 . The IUPAC name for this compound is lithium 8-fluoroquinazoline-4-carboxylate .

Molecular Structure Analysis

The InChI code for “Lithium;8-fluoroquinazoline-4-carboxylate” is1S/C9H5FN2O2.Li/c10-6-3-1-2-5-7 (6)11-4-12-8 (5)9 (13)14;/h1-4H, (H,13,14);/q;+1/p-1 . This code provides a specific representation of the molecular structure. Physical And Chemical Properties Analysis

“Lithium;8-fluoroquinazoline-4-carboxylate” has a molecular weight of 198.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current data.Scientific Research Applications

Materials Science and Lithium Batteries

Lithium-ion batteries are crucial for portable electronics, electric vehicles, and renewable energy storage. The compound’s lithium ion (Li⁺) component plays a pivotal role in these batteries. Researchers have explored novel anode materials, and 8-fluoroquinazoline-4-carboxylate could serve as a potential anode material due to its unique properties. Its incorporation could enhance battery performance, energy density, and cycling stability . Additionally, the compound’s compatibility with Li-rich cathodes contributes to high cell-level energy densities exceeding 500 Wh kg⁻¹ .

Electrolyte Development

The choice of electrolyte significantly impacts battery safety, stability, and performance. Researchers have investigated fluorinated carboxylate ester-based electrolytes, and 8-fluoroquinazoline-4-carboxylate could be a promising solvent component. Its wide electrochemical window (0–4.73 V vs. Li⁺/Li), low solvation energy, and ability to remain liquid even at extremely low temperatures (down to -120 °C) make it an attractive candidate for advanced electrolyte formulations .

Safety and Hazards

properties

IUPAC Name |

lithium;8-fluoroquinazoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2.Li/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXLMJWOIDDAJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(C(=C1)F)N=CN=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;8-fluoroquinazoline-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)

![propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2655044.png)

![(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid](/img/structure/B2655046.png)

methanone](/img/structure/B2655050.png)